(R)-BoroAla-(+)-Pinanediol is a synthetic compound that belongs to the class of boron-containing amino acids, specifically designed as a derivative of alanine. This compound has gained attention in the field of medicinal chemistry due to its potential applications in antibacterial therapies. The compound's structure incorporates a boron atom, which is known to enhance the biological activity of amino acids by facilitating interactions with biological targets.
The synthesis of (R)-BoroAla-(+)-Pinanediol is derived from established methods for producing boron-containing amino acids, particularly those developed by researchers such as Matteson and Kettner. These methods have been adapted to create various analogs, including (R)-BoroAla-(+)-Pinanediol, which has been characterized for its antibacterial properties against strains like Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA) .
(R)-BoroAla-(+)-Pinanediol is classified as an organoboron compound and an amino acid derivative. It serves as a chiral building block in peptide synthesis and is explored for its role in developing new antibiotics.
The synthesis of (R)-BoroAla-(+)-Pinanediol typically involves several key steps:
(R)-BoroAla-(+)-Pinanediol features a unique molecular structure that includes:
(R)-BoroAla-(+)-Pinanediol participates in various chemical reactions:
The reactions are typically conducted under controlled conditions, often utilizing coupling agents like carbodiimides or activating agents to facilitate amide bond formation between (R)-BoroAla-(+)-Pinanediol and other amino acids or peptide fragments.
The mechanism through which (R)-BoroAla-(+)-Pinanediol exerts its antibacterial effects primarily involves:
Studies have shown that treatment with (R)-BoroAla-(+)-Pinanediol results in decreased levels of D-Alanine-D-Alanine in bacterial cells, confirming its role as an inhibitor .
Relevant data indicate that these properties make (R)-BoroAla-(+)-Pinanediol suitable for further modifications and applications in medicinal chemistry.
(R)-BoroAla-(+)-Pinanediol has several potential scientific uses:
The stereoselective synthesis of (R)-BoroAla-(+)-Pinanediol relies on Matteson homologation as the cornerstone methodology, leveraging (+)-pinanediol as a chiral auxiliary to enforce enantiomeric control. This boron-based asymmetric transformation involves sequential alkyl migrations from boron to carbon, enabling precise stereochemical outcomes. As demonstrated in patent CN107827916B, the synthesis initiates with (+)-pinanediol chloromethaneboronate (1), which undergoes nucleophilic substitution with sodium azide to form the azidomethaneboronate intermediate (2) in 97% yield [3]. Subsequent treatment with in situ-generated dichloromethyl lithium at –100°C installs the α-chloro boronate moiety with >98% diastereomeric excess (d.e.), yielding (S)-α-chloroboronate (3) [3] [6].
The critical stereospecific amination step employs lithium bis(trimethylsilyl)amide (LiHMDS) to displace chloride, generating the key (R)-α-aminoboronate ester scaffold. Transesterification with boronic acids under mild conditions (e.g., methanol/water mixtures) then furnishes the target (R)-BoroAla-(+)-Pinanediol conjugate. Industrial-scale optimizations by Ningbo Inno Pharmchem Co., Ltd. highlight reaction parameter refinements:
Table 1: Key Parameters in Industrial Synthesis of (R)-BoroAla-(+)-Pinanediol
Step | Reagent/Condition | Yield | Stereoselectivity |
---|---|---|---|
Azidation | NaN₃, H₂O/EtOAc, TBAI | 97% | N/A |
Dichloromethyllithiation | ClCH₂Li, THF, –100°C | 96% | >98% d.e. |
Amination | LiHMDS, THF, –78°C | 89% | Retained d.e. |
Transesterification | R-B(OH)₂, MeOH/H₂O | 92% | >99% e.e. |
N-to-C inverse solid-phase peptide synthesis (ISPPS) offers a sustainable route to C-terminal boronate peptides by circumventing traditional protecting-group-intensive approaches. Unlike conventional C-to-N SPPS, ISPPS elongates peptides from the amine to carboxyl direction, aligning with ribosomal biosynthesis and significantly improving atom economy [7]. This method minimizes epimerization—a historical limitation in N-to-C synthesis—through optimized coupling protocols:
For boronated C-termini, ISPPS employs azide activation strategies inspired by Honzl-Rudinger methodologies. Resin-bound peptides functionalized with N'-Boc-hydrazides undergo diazotization with n-butyl nitrite at –30°C, generating acyl azides that couple with boronate-bearing amino acids without racemization [7]. The addition of cupric chloride (CuCl₂) further suppresses epimerization by cleaving oxazolone intermediates but requires careful optimization to prevent premature peptide cleavage.
Table 2: Comparative Analysis of Coupling Agents in ISPPS for Boronates
Coupling System | Solvent | Base | Epimerization | Yield |
---|---|---|---|---|
HATU/TMP | DCM | Collidine | ≤5% | 95% |
TBTU/DIEA | DMF | DIEA | 15–30% | 75% |
Acyl Azide | THF | None | <3% | 85% |
HATU/TMP + CuCl₂ (0.1 M) | DCM | Collidine | ≤2% | 90%* |
*Yield reduction due to Cu²⁺-mediated cleavage side reactions
Enantioselective synthesis of (R)-BoroAla-(+)-Pinanediol exploits chiral catalyst activation and dynamic kinetic resolution. The "enantiomer-selective activation" approach—pioneered by Mikami and Matsukawa—utilizes racemic titanium catalysts paired with chiral activators (e.g., binaphthol derivatives) to asymmetrically induce boron-alkyl bond formations [4]. This strategy selectively activates one enantiomer of the catalyst, achieving >99% e.e. in benchmark reactions—surpassing the performance of enantiopure catalysts alone [4].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) further enhances stereocontrol in boronate-peptide conjugates. By combining Matteson homologation with CuAAC, researchers synthesize 1-amido-2-triazolylethaneboronic acids with regiospecific 1,4-disubstituted triazole linkers. This "click chemistry" approach avoids intermediate purifications and delivers chiral boronic acids in high enantiomeric excess, critical for β-lactamase inhibitors [6].
Table 3: Enantiomeric Excess in Asymmetric Catalysis Methods
Method | Catalyst/Activator | Reaction | e.e. (%) |
---|---|---|---|
Enantiomer-Selective Activation | Ti(IV)/ (R)-Binaphthol | Boronic ester alkylation | 99 |
CuAAC Functionalization | Cu(I)/ Tris(triazolyl)methyl | Triazole-boronate fusion | 98 |
Dynamic Kinetic Resolution | Pd(0)/ Chiral phosphine | Amination | 95 |
Deprotection of pinanediol boronate esters requires chemoselective conditions to preserve stereointegrity and functional groups. Three dominant strategies are employed:
Industrial processes (e.g., Ningbo Inno Pharmchem) prioritize acidolysis for its efficiency: HCl in methanol achieves >95% conversion to (R)-BoroAla-HCl within 2 hours at 0°C, with the (+)-pinanediol recovered (>90%) for reuse [3] [5].
Table 4: Cleavage Conditions for Pinanediol Boronates
Method | Reagents | Conditions | Yield | Stereoretention |
---|---|---|---|---|
Transesterification | Diethanolamine, MeOH/H₂O | 25°C, 12 h | 85% | >99% e.e. |
Acidolysis | 4M HCl in MeOH | 0°C, 2 h | 95% | >99% e.e. |
Oxidative Cleavage | 30% H₂O₂, THF/H₂O (1:1) | 25°C, 1 h | 90% | N/A* |
*Destroys boronate functionality